molecular formula C6H5BCl2O2 B056464 2,3-Dichlorophenylboronic acid CAS No. 151169-74-3

2,3-Dichlorophenylboronic acid

Cat. No. B056464
M. Wt: 190.82 g/mol
InChI Key: TYIKXPOMOYDGCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenylboronic acids often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a base (Nájera, Gil‐Molto, & Karlström, 2004). This method is noted for its versatility and has been adapted for aqueous solvents, demonstrating the adaptability of synthesis techniques for environmental and practical considerations.

Molecular Structure Analysis

The molecular structure and vibrational properties of chlorophenylboronic acids have been extensively studied using infrared (IR) and Raman spectroscopy, combined with density functional theory (DFT) calculations. For example, the study of 3,4-dichlorophenylboronic acid revealed insights into its conformers, vibrational modes, and molecular geometry, highlighting the role of theoretical and experimental analysis in understanding molecular structures (Kurt, Sertbakan, Özduran, & Karabacak, 2009).

Chemical Reactions and Properties

Chlorophenylboronic acids are pivotal in organic synthesis, especially in carbon-carbon bond-forming reactions. They facilitate efficient synthesis of complex molecules via catalytic reactions, such as the aza-Friedel–Crafts reaction, which is used for synthesizing indole derivatives with remarkable yields under mild conditions (Goswami, Thorat, Shukla, & Bhusare, 2015).

Physical Properties Analysis

Studies on related compounds, such as 2,3-difluorophenylboronic acid, offer insights into the physical properties of boronic acids, including their solubility, stability, and behavior in different solvents. These characteristics are essential for designing reactions and for the application of these compounds in materials science (Karabacak, Kose, Atac, Cipiloglu, & Kurt, 2012).

Scientific Research Applications

  • Suzuki-Miyaura Coupling Reactions

    • Field : Organic Chemistry
    • Application : 2,3-Dichlorophenylboronic acid is used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
    • Method : The reaction involves the coupling of a boronic acid (like 2,3-Dichlorophenylboronic acid) with a halide catalyzed by a palladium(0) complex .
    • Results : The outcome of this reaction is the formation of a carbon-carbon bond between the boronic acid and the halide .
  • Preparation of Biologically and Pharmacologically Active Molecules

    • Field : Medicinal Chemistry
    • Application : 2,3-Dichlorophenylboronic acid is used in the synthesis of biologically and pharmacologically active molecules . These molecules have potential applications in drug discovery and development .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
  • Trifluoromethylation

    • Field : Organic Chemistry
    • Application : 2,3-Dichlorophenylboronic acid can be used in trifluoromethylation reactions . This process introduces a trifluoromethyl group into a molecule, which can significantly alter the molecule’s properties and is often used in the development of new pharmaceuticals .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
  • Intramolecular Aromatic Carbenoid Insertion

    • Field : Organic Chemistry
    • Application : 2,3-Dichlorophenylboronic acid can be used in intramolecular aromatic carbenoid insertion reactions . This reaction involves the insertion of a carbenoid into an aromatic ring .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
  • Cyanation for the Synthesis of Aromatic Nitriles

    • Field : Organic Chemistry
    • Application : 2,3-Dichlorophenylboronic acid can be used in cyanation reactions for the synthesis of aromatic nitriles . Aromatic nitriles are important intermediates in the synthesis of a variety of chemical compounds .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .
  • Lithiation of Dihalophenyl Dioxazaborocines

    • Field : Organic Chemistry
    • Application : 2,3-Dichlorophenylboronic acid can be used in the lithiation of dihalophenyl dioxazaborocines . This reaction is used for the synthesis of functionalized dihalophenyl boronic acids .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific molecule being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific molecule being synthesized .

Safety And Hazards

2,3-Dichlorophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,3-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIKXPOMOYDGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370431
Record name 2,3-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorophenylboronic acid

CAS RN

151169-74-3
Record name (2,3-Dichlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151169-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-2,3-dichlorobenzene (20 g, 0.088 mole, Aldrich) in dry tetrahydrofuran (44.24 ml) was added dropwise to a solution of n-butyllithium (1.6M in hexane, 66.36 ml, 0.11 mole) in anhydrous tetrahydrofuran (16 ml), maintaining the temperature below −65° C. The resulting pale yellow suspension was stirred at −78° C. for 75 min. Trimethylborate (13.28 ml, 12.16 g, 0.12 mole) was added dropwise maintaining the temperature below −55° C. The resulting pale yellow solution was warmed to room temperature overnight. Excess n-butyllithium was decomposed with water (30 ml) and the reaction mixture was evaporated in vacuo. The residue obtained was suspended in water and acidified with 2M hydrochloric acid (10 ml). The insoluble solid was filtered, washed well with water and dried. The solid was suspended in 60-80° C. petroleum ether, stirred at room temperature for 10 min, filtered dried in vacuo. Yield 8.42 g (50%), M.p. 235-238° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
66.36 mL
Type
reactant
Reaction Step One
Quantity
44.24 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
13.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
I Vints, J Gatenyo, S Rozen - The Journal of Organic Chemistry, 2013 - ACS Publications
Aryl boronic acids or pinacol esters containing EDG were converted in good yields and fast reactions to the corresponding aryl fluorides using the readily obtainable solutions of AcOF. …
Number of citations: 14 pubs.acs.org
H IKRAM, N Rasool, MA Hashmi… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
The present study reports the efficient synthesis and computational studies of the structural and electronic properties of some interesting substituted phenol derivatives. Efficient and …
Number of citations: 5 journals.tubitak.gov.tr
IRV Valdez, JM Santiago-Quintana, M ROSALEZ… - 2020 - chemrxiv.org
The aim of the present docking study was to explore the putative role of boronic moieties in molecules interacting on the binding site of the SARS-CoV-2 main protease. The …
Number of citations: 3 chemrxiv.org
S Rodriguez-Aristegui, KM Clapham… - Organic & …, 2011 - pubs.rsc.org
Amino-substituted biphenyls were obtained by Suzuki cross-coupling of 2,6-dibromoaniline with a phenylboronic acid (substituted with Me, NO2, OH, OMe or Cl) preferably assisted by …
Number of citations: 10 pubs.rsc.org
B Czako, Y Sun, T McAfoos, JB Cross… - Journal of medicinal …, 2021 - ACS Publications
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-…
Number of citations: 12 pubs.acs.org
R Vega-Valdez Ivan, JM Santiago-Quintana… - scholar.archive.org
Background: Boronic acids are attractive chemical agents in drug design, some data confer them attractiveness for proteases inhibition. Objective: The aim of the present docking study …
Number of citations: 0 scholar.archive.org
Y Luo, J Li, Y Zong, M Sun, W Zheng, J Zhu… - Journal of Enzyme …, 2023 - Taylor & Francis
The non-receptor protein tyrosine phosphatase (PTP) SHP2 encoded by the PTPN11 gene is a critical regulator in a number of cellular signalling processes and pathways, including the …
Number of citations: 2 www.tandfonline.com
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
J Garcia Fortanet, CHT Chen, YNP Chen… - Journal of medicinal …, 2016 - ACS Publications
SHP2 is a nonreceptor protein tyrosine phosphatase (PTP) encoded by the PTPN11 gene involved in cell growth and differentiation via the MAPK signaling pathway. SHP2 also …
Number of citations: 234 pubs.acs.org
BC Raimundo, JD Oslob, AC Braisted… - Journal of medicinal …, 2004 - ACS Publications
Fragment assembly has shown promise for discovering small-molecule antagonists for difficult targets, including protein−protein interactions. Here, we describe a process for identifying …
Number of citations: 118 pubs.acs.org

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